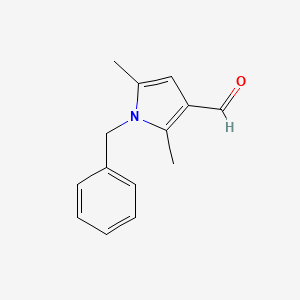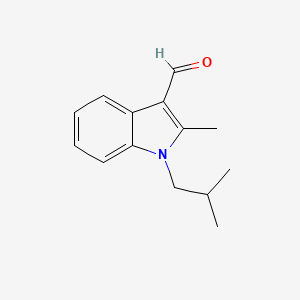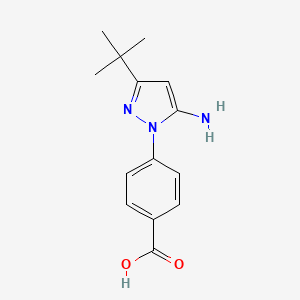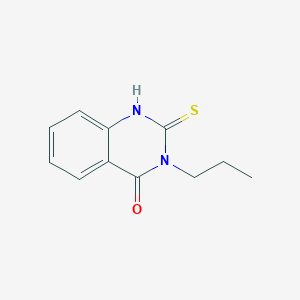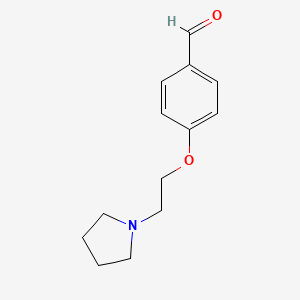
4-溴苄基磺酰氯
概述
描述
4-Bromobenzylsulfonyl chloride is an organosulfur compound with the molecular formula C7H6BrClO2S. It is a white to beige crystalline powder that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of sulfonamides and sulfonate esters, making it valuable in various chemical processes.
科学研究应用
4-Bromobenzylsulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides. It also plays a role in the protection of amines as sulfonamides.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
作用机制
Target of Action
4-Bromobenzylsulfonyl chloride is primarily used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . The primary targets of this compound are therefore the nucleotides and the phenylboronic acid derivatives.
Mode of Action
The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (-SO2-) of the 4-Bromobenzylsulfonyl chloride molecule is transferred to the target molecule, thereby activating it for further reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . These nucleotides are key components of DNA and RNA, respectively, and are therefore involved in numerous biochemical pathways related to genetic information processing.
Result of Action
The primary result of the action of 4-Bromobenzylsulfonyl chloride is the production of activated nucleotides or phenylboronic acid derivatives . These activated compounds can then participate in further reactions, leading to the synthesis of more complex molecules.
Action Environment
The action of 4-Bromobenzylsulfonyl chloride is highly dependent on the specific conditions of the experimental protocol. Factors such as temperature, pH, and the presence of other reactants can all influence the compound’s action, efficacy, and stability . For example, the compound is known to be moisture sensitive and should be stored under inert gas .
生化分析
Biochemical Properties
4-Bromobenzylsulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides. It acts as an activating agent, facilitating the formation of oligodeoxyribonucleotides and oligoribonucleotides . This compound interacts with enzymes such as polymerases and ligases, which are essential for nucleotide synthesis. The nature of these interactions involves the activation of the nucleotide precursors, making them more reactive and suitable for incorporation into growing nucleotide chains.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromobenzylsulfonyl chloride change over time. This compound is known for its stability under controlled conditions, but it can degrade over time when exposed to moisture or other environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 4-Bromobenzylsulfonyl chloride can lead to sustained changes in cellular processes and functions.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromobenzylsulfonyl chloride can be synthesized through the sulfonylation of 4-bromotoluene. The process typically involves the reaction of 4-bromotoluene with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride group. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 4-bromobenzylsulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or distillation to meet industrial standards.
化学反应分析
Types of Reactions: 4-Bromobenzylsulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction: It can be reduced to 4-bromobenzylsulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Reduced Products: Such as 4-bromobenzylsulfonamide from reduction reactions.
相似化合物的比较
4-Bromobenzylsulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Chlorobenzenesulfonyl Chloride: Similar in reactivity but with a chlorine substituent instead of bromine.
4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group, which affects its reactivity and solubility.
4-Nitrobenzenesulfonyl Chloride: The nitro group significantly increases its electrophilicity.
4-Fluorobenzenesulfonyl Chloride: The fluorine substituent affects its reactivity and stability.
Uniqueness: The presence of the bromine atom in 4-bromobenzylsulfonyl chloride imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
(4-bromophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWFWGJZPHCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344675 | |
| Record name | 4-Bromobenzylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-69-4 | |
| Record name | 4-Bromobenzylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-phenyl)-methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)
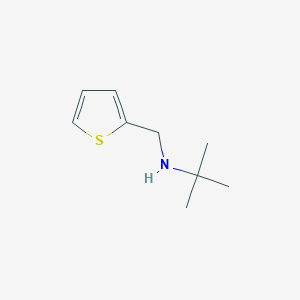
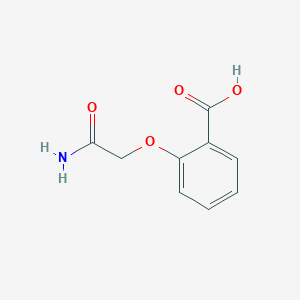
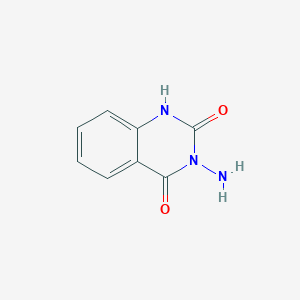
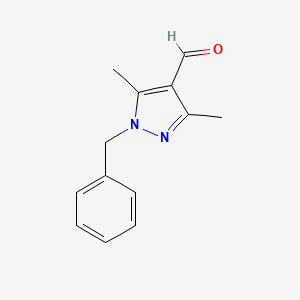
![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)
![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
